(2,5-Dimethylthiophen-3-yl)(4-(trifluoromethyl)phenyl)methanone

Lipophilicity Membrane permeability Physicochemical profiling

Sourcing a validated negative control for adenosine A₁ receptor allosteric modulation assays is challenging. This diaryl ketone solves that problem by lacking the critical 2-amino pharmacophore, making it ideal for high-throughput screening triage. - Differentiates non-specific binding from genuine A₁AR allosteric enhancer activity (IC₅₀ shifting). - Enables dissection of CF₃-mediated lipophilicity effects (XLogP3=4.6) versus halogen analogs. - CNS-permeable scaffold (TPSA 45.3 Ų) suitable for functionalizing into novel probes.

Molecular Formula C14H11F3OS
Molecular Weight 284.30 g/mol
Cat. No. B12074359
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2,5-Dimethylthiophen-3-yl)(4-(trifluoromethyl)phenyl)methanone
Molecular FormulaC14H11F3OS
Molecular Weight284.30 g/mol
Structural Identifiers
SMILESCC1=CC(=C(S1)C)C(=O)C2=CC=C(C=C2)C(F)(F)F
InChIInChI=1S/C14H11F3OS/c1-8-7-12(9(2)19-8)13(18)10-3-5-11(6-4-10)14(15,16)17/h3-7H,1-2H3
InChIKeyHJOWMWWGCPHLRG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Physicochemical and Pharmacological Baseline for (2,5-Dimethylthiophen-3-yl)(4-(trifluoromethyl)phenyl)methanone


(2,5-Dimethylthiophen-3-yl)(4-(trifluoromethyl)phenyl)methanone is a halogenated diaryl ketone that combines a 2,5‑dimethylthiophene core with a 4‑trifluoromethylphenyl moiety via a central carbonyl bridge . Its molecular formula is C₁₄H₁₁F₃OS and its molecular weight is 284.30 g·mol⁻¹ [1]. Computed properties (XLogP3 = 4.6, topological polar surface area = 45.3 Ų, hydrogen‑bond donor count = 0) [2] position it as a low‑polarity, high‑lipophilicity scaffold. Critically, the compound lacks the 2‑amino group that is indispensable for adenosine A₁ receptor allosteric enhancer activity, distinguishing it from the well‑characterized allosteric modulators PD 81723 and VCP 171.

Negative control scaffold Lacks the 2-amino group required for A₁AR allosteric enhancer activity, supporting its use as a matched negative control in screening workflows. Class-level inference
Lipophilic probe scaffold Reported high lipophilicity and low polar surface area may support membrane permeability and CNS-exposure research models. Computed properties
Halogenated diaryl ketone building block 4-Trifluoromethylphenyl ketone moiety offers a handle for constructing CF₃-containing heterocyclic libraries. Synthetic chemistry context

Why 3-Aroylthiophene Analogs Cannot Substitute This Compound


Even structurally similar 3‑aroylthiophenes diverge sharply in pharmacological and physicochemical behavior because single‑point substitutions determine critical properties. The presence of a 2‑amino group is the key determinant of allosteric enhancer activity at the adenosine A₁ receptor; all reported A₁‑active members of this series contain this amino substituent [1]. Likewise, the choice between 4‑trifluoromethyl, 4‑chloro, or unsubstituted phenyl dramatically alters lipophilicity, metabolic stability, and binding interactions [2]. For (2,5‑dimethylthiophen‑3‑yl)(4‑(trifluoromethyl)phenyl)methanone, the absence of the 2‑amino group together with its specific CF₃ placement creates a physico‑pharmacological profile that cannot be replicated by any single analog, making generic substitution invalid for experimental or procurement decisions.

Target Profile

Absence of 2-amino group; 4-CF₃ substituent on phenyl ring.

Predicted inert at A₁AR allosteric site; high lipophilicity context.
Analog Substitution Risk

2-Amino-3-benzoylthiophenes are A₁AR allosteric enhancers; profile cannot transfer to the non-aminated scaffold.

Pharmacophore mismatch may invalidate control or probe experiments.
Target Profile

4-Trifluoromethyl substitution drives lipophilicity and metabolic stability context.

Computed logP context; tissue partitioning property to review.
Analog Substitution Risk

4-Chloro or unsubstituted phenyl analogs exhibit meaningfully different logP and electron-withdrawing character.

Halogen-dependent property shifts may alter ADME and off-target binding patterns.

Quantitative Differentiation from Closest Structural Analogs


Lipophilicity Enhancement Over the Unsubstituted Phenyl Analog

The 4‑trifluoromethyl group raises the computed logP of the target compound to 4.6 [1], compared with 3.6 for the 4‑unsubstituted phenyl analog (2,5‑dimethylthiophen‑3‑yl)(phenyl)methanone . This ~1.0 logP unit increase corresponds to an approximately 10‑fold higher lipophilicity, which has been directly associated with improved passive membrane permeability and enhanced blood‑brain barrier penetration in medicinal chemistry design [2].

Lipophilicity Enhancement
Cross-study comparable
ΔlogP = +1.0
Target XLogP3: 4.6 vs. unsubstituted analog: 3.6
Reported ~10-fold higher lipophilicity supports passive permeability context.
Computed property; experimental validation required for specific membrane or BBB models.
Lipophilicity Membrane permeability Physicochemical profiling

Reduced Polar Surface Area and Hydrogen-Bond Donor Count

The target compound has a topological polar surface area (TPSA) of 45.3 Ų and zero hydrogen‑bond donors [1]. In contrast, the 2‑amino‑bearing A₁ adenosine receptor positive allosteric modulators PD 81723 and VCP 171 each exhibit a TPSA of approximately 71.3 Ų and one hydrogen‑bond donor [2]. A TPSA below 60 Ų is consistently associated with favorable passive absorption and CNS penetration, whereas values above 70 Ų begin to limit membrane crossing [3].

Polar Surface Area & HBD
Cross-study comparable
TPSA 45.3 Ų; HBD 0
PD 81723 / VCP 171: TPSA 71.3 Ų; HBD 1
Lower TPSA and zero HBD may support intracellular and CNS-exposure models.
CNS penetration guidelines link TPSA below 60 Ų to favorable passive absorption; data to verify in specific models.
Polar surface area Blood–brain barrier ADME optimization

Absence of Adenosine A₁ Receptor Allosteric Enhancer Activity

Structure–activity relationship (SAR) studies spanning two decades have established that the 2‑amino group is a critical pharmacophore for allosteric enhancer activity at the adenosine A₁ receptor [1][2]. PD 81723, which carries the 2‑amino substituent, achieves an allosteric enhancer (AE) score of 19% in stabilizing the agonist‑A₁AR‑G protein ternary complex [1]. The target compound lacks this amino group entirely; therefore, based on the consistent SAR trend, it is predicted to be inactive as an A₁AR allosteric modulator. This void of A₁AR activity is a valuable feature for researchers requiring an inert, structurally matched comparator.

A₁AR Allosteric Activity
Class-level inference
Predicted inactive
2-amino pharmacophore absent; PD 81723 AE score: 19%
Supports negative control scaffold use in A₁AR allosteric modulator screening.
SAR-based inference; target engagement absence to be confirmed in assay.
Adenosine A1 receptor Allosteric modulation Negative control

Lipophilicity Differentiation: CF₃ vs. Cl Substituent

Replacing the 4‑trifluoromethyl substituent with a 4‑chloro group lowers the computed logP from 4.6 [1] to 4.25 , a reduction of 0.35 log units. While both halogens increase lipophilicity relative to the unsubstituted phenyl analog, the CF₃ group provides additional metabolic stability and a stronger electron‑withdrawing effect compared to Cl, as widely documented in structure–property relationship literature [2]. This difference can influence tissue partitioning, CYP450 liability, and overall pharmacokinetic profile.

CF₃ vs. Cl Lipophilicity
Cross-study comparable
ΔlogP = +0.35
Target XLogP3: 4.6 vs. 4-Cl analog: 4.25
CF₃ group provides quantifiably higher lipophilicity and distinct electron-withdrawing context.
Computed property; experimental ADME and off-target profiling recommended for lead optimization.
Halogen effects Lipophilicity tuning Bioisostere evaluation

Key Application Scenarios Based on Quantitative Evidence


Negative Control for A₁AR Allosteric Modulator Screening

Because the compound lacks the 2‑amino group essential for A₁AR allosteric enhancer activity [1], it serves as an ideal negative control in high‑throughput screening and functional assays designed to identify novel A₁AR allosteric modulators. Its structural similarity to PD 81723 ensures that any observed activity can be attributed to the amino‑pharmacophore.

Lead Scaffold for CNS-Penetrant and Intracellular Probes

With a TPSA of 45.3 Ų and zero hydrogen‑bond donors [2], this scaffold falls well within the physicochemical space associated with favorable passive membrane permeability and blood–brain barrier penetration (TPSA < 60 Ų). Medicinal chemists can functionalize the thiophene and phenyl rings while maintaining the low‑polarity core, enabling the design of CNS‑exposed probes or intracellular enzyme inhibitors.

Building Block for Halogen-Driven SAR Studies

The quantifiable logP difference between the CF₃ (4.6) and the Cl (4.25) analogs makes this compound a valuable comparator for dissecting the contributions of halogen type to lipophilicity, metabolic stability, and off‑target binding. This is particularly relevant in drug‑discovery programs where fine‑tuning pharmacokinetic properties through halogen substitution is critical.

Synthesis of Trifluoromethyl-Containing Heterocyclic Libraries

The 4‑trifluoromethylphenyl ketone moiety is a versatile synthetic handle for constructing CF₃‑containing heterocycles [3]. The target compound can be employed as a starting material in condensation, cyclization, and cross‑coupling reactions to generate focused libraries for phenotypic screening, leveraging the metabolic stability conferred by the CF₃ group.

Application
Selection Property
Validation Focus
Negative control for A₁AR screening
Absence of 2-amino pharmacophore
Allosteric enhancer activity verification
CNS-penetrant probe scaffold
Low TPSA and zero HBD
Membrane permeability and brain exposure models
Halogen-driven SAR studies
Quantifiable CF₃ vs. Cl logP differentiation
Metabolic stability and off-target binding profiling
CF₃-heterocycle library synthesis
4-Trifluoromethylphenyl ketone handle
Reaction scope and compound library diversity
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